molecular formula C12H14N2OS B14058664 4-(4-Hydroxyphenyl)-5-propyl-1,3-thiazol-2-amine CAS No. 1058742-24-7

4-(4-Hydroxyphenyl)-5-propyl-1,3-thiazol-2-amine

Cat. No.: B14058664
CAS No.: 1058742-24-7
M. Wt: 234.32 g/mol
InChI Key: MUUHHKMOVFCJBU-UHFFFAOYSA-N
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Description

4-(4-Hydroxyphenyl)-5-propyl-1,3-thiazol-2-amine is a chemical compound with a unique structure that includes a thiazole ring, a hydroxyphenyl group, and a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Hydroxyphenyl)-5-propyl-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-hydroxybenzaldehyde with propylamine to form an intermediate Schiff base, which is then cyclized with a thioamide under acidic conditions to yield the desired thiazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

4-(4-Hydroxyphenyl)-5-propyl-1,3-thiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), nitro compounds.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Halogenated or nitro-substituted thiazoles.

Mechanism of Action

The mechanism of action of 4-(4-Hydroxyphenyl)-5-propyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes like tyrosine kinases by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Hydroxyphenyl)-5-propyl-1,3-thiazol-2-amine is unique due to its thiazole ring structure combined with a hydroxyphenyl group and a propyl chain. This combination imparts specific chemical and biological properties that are not commonly found in other similar compounds.

Properties

IUPAC Name

4-(2-amino-5-propyl-1,3-thiazol-4-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS/c1-2-3-10-11(14-12(13)16-10)8-4-6-9(15)7-5-8/h4-7,15H,2-3H2,1H3,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUUHHKMOVFCJBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(N=C(S1)N)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30700228
Record name 4-(2-Amino-5-propyl-1,3-thiazol-4-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30700228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1058742-24-7
Record name 4-(2-Amino-5-propyl-1,3-thiazol-4-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30700228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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